![molecular formula C12H19NO B13283193 2-{[1-(2,4-Dimethylphenyl)ethyl]amino}ethan-1-ol](/img/structure/B13283193.png)
2-{[1-(2,4-Dimethylphenyl)ethyl]amino}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(2,4-Dimethylphenyl)ethyl]amino}ethan-1-ol is an organic compound with the molecular formula C12H19NO It is characterized by the presence of a 2,4-dimethylphenyl group attached to an ethylaminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1-(2,4-Dimethylphenyl)ethyl]amino}ethan-1-ol typically involves the reaction of 2,4-dimethylphenylacetaldehyde with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, and catalysts if necessary.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[1-(2,4-Dimethylphenyl)ethyl]amino}ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[1-(2,4-Dimethylphenyl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 2-{[1-(2,4-Dimethylphenyl)ethyl]amino}ethoxyethanol
- 2-{[1-(2,4-Dimethylphenyl)ethyl]amino}ethanone
- 2-{[1-(2,4-Dimethylphenyl)ethyl]amino}ethanamine
Uniqueness: 2-{[1-(2,4-Dimethylphenyl)ethyl]amino}ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-[1-(2,4-dimethylphenyl)ethylamino]ethanol |
InChI |
InChI=1S/C12H19NO/c1-9-4-5-12(10(2)8-9)11(3)13-6-7-14/h4-5,8,11,13-14H,6-7H2,1-3H3 |
InChI Key |
RRNUPNTVZFRDDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


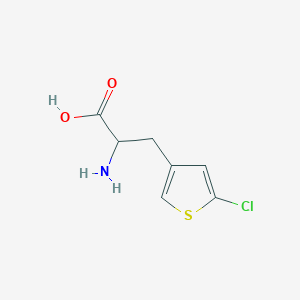


amine](/img/structure/B13283123.png)

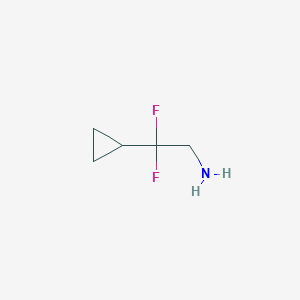
![4-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13283132.png)
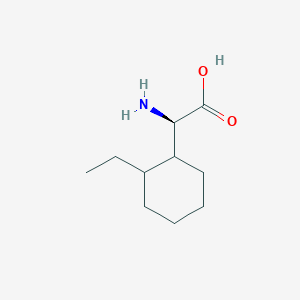


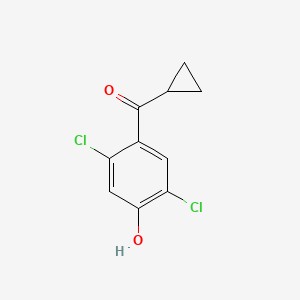
amine](/img/structure/B13283167.png)
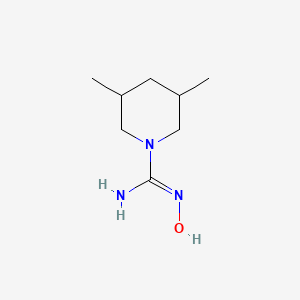
amine](/img/structure/B13283173.png)
